Benzene, 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)-
Description
The compound Benzene, 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)- is a substituted aromatic derivative featuring a bromomethyl group at position 5, methoxy at position 2, methyl at position 1, and a benzyloxy (phenylmethoxy) group at position 2. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (bromomethyl) substituents, creating unique reactivity patterns.
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methoxy-1-methyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c1-12-8-14(10-17)9-15(16(12)18-2)19-11-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3 |
InChI Key |
GEIQSVGMVGKGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related brominated benzene derivatives from the evidence:
Q & A
Basic: What are the common synthetic routes for preparing 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)benzene?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Protection of functional groups : Methoxy and phenylmethoxy groups are introduced via alkylation or etherification under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Bromination : The bromomethyl group is introduced using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in solvents such as CCl₄ or acetonitrile. Temperature control (60–80°C) is critical to avoid side reactions .
Deprotection and purification : Final steps may involve deprotection (e.g., acidic or catalytic hydrogenation) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced: How can reaction conditions be optimized for regioselective bromomethylation?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance radical stability and regioselectivity .
- Initiator ratio : A 1:1 molar ratio of NBS to AIBN minimizes over-bromination. Excess AIBN may lead to byproducts like di-brominated species.
- Temperature modulation : Lower temperatures (40–50°C) favor mono-bromination, while higher temperatures (80°C) risk thermal decomposition .
- Substrate pre-functionalization : Electron-withdrawing groups (e.g., methoxy) direct bromination to specific positions via resonance stabilization of radical intermediates .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.2–3.8 ppm; bromomethyl at δ 4.3–4.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of Br or methoxy groups) .
- X-ray crystallography : Resolves crystal packing and validates stereochemistry (if applicable) .
Advanced: How do non-covalent interactions influence the compound’s crystal packing?
Answer:
In bromomethyl-substituted benzenes, crystal packing is governed by:
- C–H···Br hydrogen bonds : Bromine acts as an acceptor, stabilizing adjacent aromatic C–H groups (bond lengths: 2.8–3.0 Å) .
- Br···Br contacts : Halogen-halogen interactions (3.3–3.5 Å) contribute to layered structures .
- C–H···π interactions : Observed in ortho-substituted analogs, these interactions (3.4–3.7 Å) compete with halogen bonding in dense packing .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for ingestion .
Advanced: What biological activities are associated with this compound’s structural analogs?
Answer:
Analogous bromomethyl- and methoxy-substituted aromatics exhibit:
- Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic interactions (MIC values: 2–8 µg/mL against S. aureus) .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR IC₅₀: ~50 nM) due to halogen-mediated binding .
Advanced: How does this compound compare to structurally similar halogenated aromatics?
Answer:
| Compound | Key Substituents | Reactivity/Applications | Reference |
|---|---|---|---|
| Target compound | Br, OMe, PhCH₂O | Nucleophilic substitution, polymer precursors | |
| 5-Bromo-2-chloro-1-fluoro-... | Br, Cl, F, CF₃ | Enhanced lipophilicity for agrochemicals | |
| 1,3,5-Tris(phenylmethoxy)benzene | Three PhCH₂O groups | Thermal stabilizer in polymers |
Basic: What purification methods are effective for this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) .
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity isolation .
Advanced: How stable is this compound under varying pH and temperature conditions?
Answer:
- Thermal stability : Decomposes above 150°C, releasing HBr (detectable via TGA-MS) .
- pH sensitivity : Stable in neutral conditions; acidic media (pH < 3) hydrolyze methoxy groups, while basic conditions (pH > 10) promote ether cleavage .
Advanced: What are its applications in advanced material science?
Answer:
- Polymer synthesis : Acts as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg > 200°C) .
- Nanocomposites : Incorporated into carbon nanotube matrices to improve conductivity (σ: 10²–10³ S/cm) .
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